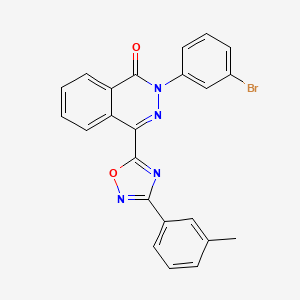

2-(3-bromophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Description

The compound 2-(3-bromophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a brominated phenyl group at position 2 and a meta-tolyl-substituted 1,2,4-oxadiazole moiety at position 2. Its molecular formula is C24H17BrN4O3, with a molecular weight of 489.33 g/mol and a calculated logP of 4.4272, indicating moderate lipophilicity . Key structural characteristics include:

Properties

IUPAC Name |

2-(3-bromophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O2/c1-14-6-4-7-15(12-14)21-25-22(30-27-21)20-18-10-2-3-11-19(18)23(29)28(26-20)17-9-5-8-16(24)13-17/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXGZBONSRSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-bromophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole core and subsequent modifications to introduce the phthalazine moiety. The general synthetic route includes:

- Formation of the Oxadiazole Core : This is achieved through the reaction of amidoximes with maleic or fumaric esters under basic conditions.

- Coupling Reactions : The introduction of bromophenyl and tolane substituents is often accomplished via Suzuki–Miyaura cross-coupling reactions, which are known for their efficiency and environmental friendliness.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from different assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the bromophenyl and m-tolyl groups significantly enhances the biological activity of the compound. Modifications to these substituents can lead to variations in potency and selectivity against different cancer types.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

- In Vivo Efficacy : In a xenograft model using A549 cells, administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen vs. Alkyl Substituents

- 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1): Replaces the m-tolyl group with a plain phenyl ring. Molecular weight: 445.27 g/mol (lower due to absence of methyl and bromine).

- 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1207035-43-5): Features a trimethoxyphenyl group on the oxadiazole ring. Molecular weight: 470.49 g/mol.

Positional Isomerism

- 2-(o-Tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291844-74-0): Ortho-methyl substituents on both phenyl rings.

Pharmacological and Physicochemical Properties

- logP Trends: The target compound’s bromine atom increases logP compared to non-halogenated analogs, favoring lipid bilayer penetration but possibly reducing aqueous solubility .

- Melting Points : Analogs like 6f (melting point 146–149.8°C) suggest similar crystalline stability, critical for formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.